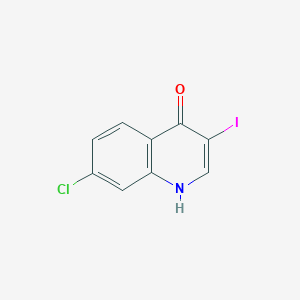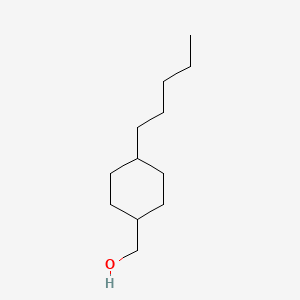
(4-Pentylcyclohexyl)methanol
概要
説明
(4-Pentylcyclohexyl)methanol is a chemical compound with the molecular formula C12H24O . It contains a total of 37 atoms, including 24 Hydrogen atoms, 12 Carbon atoms, and 1 Oxygen atom . The molecule has 13 non-Hydrogen bonds, 5 rotatable bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .
Molecular Structure Analysis
The 3D chemical structure image of (4-pentylcyclohexyl)methanol is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The radius of the spheres is therefore smaller than the rod lengths in order to provide a clearer view of the atoms and bonds throughout the chemical structure model of (4-pentylcyclohexyl)methanol .科学的研究の応用
Methanol as a Hydrogen Donor in Homogeneously Catalysed Reactions
Methanol, including derivatives like (4-Pentylcyclohexyl)methanol, can act as a hydrogen donor in reactions catalyzed by various metal complexes. This is particularly evident in the reduction of ketones to alcohols, where methanol is oxidized to methyl formate, with some carbon dioxide also formed. Such reactions have been observed with high activity in systems like t-phosphine-ruthenium-chloride (Smith & Maitlis, 1985).
Methanol in Gasoline Production and Tracer Studies
Methanol and its derivatives find application in gasoline production. Tracer studies using methanol/higher alcohol mixtures over ZSM-5 catalysts show complete equilibration of the carbons of labeled and unlabeled alcohols. Methanol is a dominant source of methane and C2 products in these conversions (Tau et al., 1990).
Methanol in Bioproduction of Chemicals
Methanol, including its derivatives, can be used in bioproduction. An engineered Escherichia coli strain utilizing methanol showed the potential for methanol-dependent growth and production of chemicals like ethanol or 1-butanol (Chen et al., 2018).
Methanol in Chemical Synthesis and Energy Technologies
Methanol serves as a hydrogen source and C1 synthon in chemical synthesis and energy technologies. It finds applications in N-methylation of amines and transfer hydrogenation of nitroarenes using cost-effective catalysts (Sarki et al., 2021).
Methanol in Catalytic C–C Coupling
Methanol is used in direct C–C coupling with allenes to produce higher alcohols. This process, utilizing homogeneous iridium catalysts, represents a novel application of methanol in hydrohydroxymethylation (Moran et al., 2011).
Methanol in Electro-catalyzing Methanol Oxidation
Methanol plays a role in electro-catalyzing its own oxidation reaction, important for green fuel cells. Research has shown that different palladic precursors can significantly affect the catalytic performance of Pd deposits toward methanol oxidation reaction (MOR) (Niu et al., 2016).
Methanol in Aromatic Production from Hydrocarbons
Methanol mixed with C5–C6 hydrocarbons can be converted into aromatics in a two-stage fluidized bed reactor. This demonstrates methanol's role in the transformation of hydrocarbons into valuable aromatic compounds (Su et al., 2016).
Methanol in UV Actinometry
Methanol is used in photolysis studies, particularly in measuring the yield of *OH radicals produced in the photolysis of H2O2 in aqueous solutions. It's suitable for polychromatic UV actinometry in various commercial UV photoreactors (Goldstein et al., 2007).
Methanol in Studying Lipid Dynamics
Methanol affects lipid dynamics in biological and synthetic membranes, an important consideration in transmembrane protein/peptide studies. It influences lipid transfer and flip-flop kinetics, highlighting its role in membrane studies (Nguyen et al., 2019).
Methanol in Reduction of Alkylcyclohexylcarboxylic Acid
Derivatives like 4-trans-alkylcyclohexyl methanol, obtained by reducing alkylcyclohexylcarboxylic acid, are important in liquid crystal production. They show the versatility of methanol derivatives in material science (Dong, 2007).
特性
IUPAC Name |
(4-pentylcyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQLAYIDNKQHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543503 | |
| Record name | (4-Pentylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Pentylcyclohexyl)methanol | |
CAS RN |
71458-08-7 | |
| Record name | (4-Pentylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

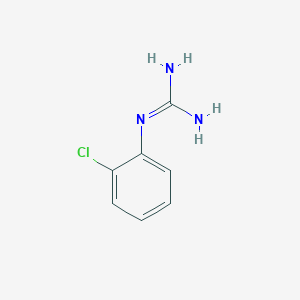
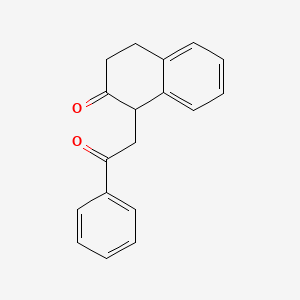
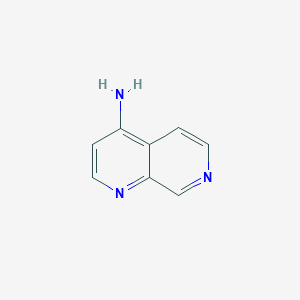
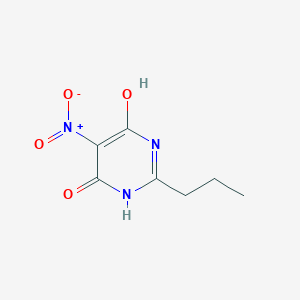
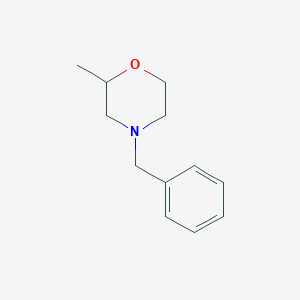
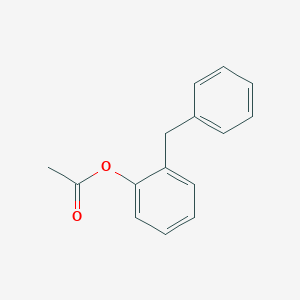
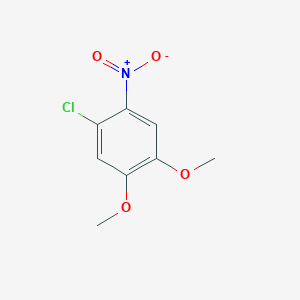
![1-[(Methylthio)methyl]ethyl acetate](/img/structure/B1625589.png)
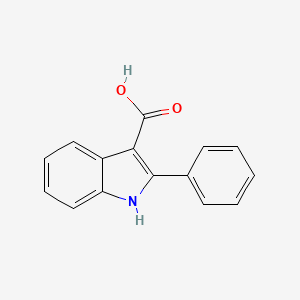
![2-Phenyl-2,4-dihydro-indeno[1,2-c]pyrazole](/img/structure/B1625593.png)
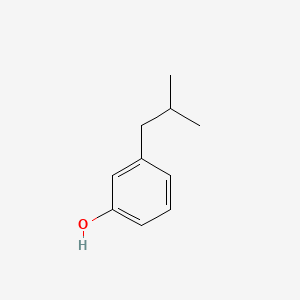
![7-Ethyl-4-oxo-3-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625595.png)
![3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine](/img/structure/B1625600.png)
